5-(1H-benzimidazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a benzimidazole core, which is a common pharmacophore in many biologically active molecules, and an isoxazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The benzimidazole and isoxazole intermediates are then coupled using appropriate reagents and conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization and chromatography to obtain high-purity product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted benzimidazole or isoxazole derivatives.
Scientific Research Applications
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting various diseases due to its pharmacophore properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in studying molecular interactions and pathways.
Industrial Applications: Employed in the synthesis of other complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid, known for their anti-inflammatory properties.
Uniqueness
5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is unique due to its combined benzimidazole and isoxazole structures, which confer distinct chemical and biological properties. This dual pharmacophore design enhances its potential as a versatile compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C19H17FN4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c20-13-7-5-12(6-8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-3-1-2-4-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23) |
InChI Key |
NBOCHQIHIPHVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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